![molecular formula C18H14N2O3 B186492 2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 53157-46-3](/img/structure/B186492.png)
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as Idoxuridine, is an antiviral drug that is used to treat herpes simplex virus infections. It was first synthesized in 1959 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism Of Action
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione works by inhibiting viral DNA synthesis. It is incorporated into the viral DNA, which causes chain termination and prevents further replication of the virus.
Biochemical And Physiological Effects
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit DNA synthesis in both normal and cancer cells, and has been studied for its potential use in cancer treatment. It has also been shown to have immunosuppressive effects, which may be useful in the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, and it is readily available. However, it also has several limitations. It is toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, its antiviral properties may interfere with other experimental treatments.
Future Directions
There are several potential future directions for research on 2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use in cancer treatment. It has been shown to inhibit DNA synthesis in cancer cells, and may have potential as a chemotherapy agent. Another area of interest is its potential use in the treatment of autoimmune diseases. Its immunosuppressive effects may be useful in the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, and to identify any potential side effects or limitations of its use.
Scientific Research Applications
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its antiviral properties and has been used in the treatment of herpes simplex virus infections. It has also been studied for its potential use in the treatment of other viral infections, such as varicella-zoster virus and cytomegalovirus.
properties
CAS RN |
53157-46-3 |
|---|---|
Product Name |
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione |
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H14N2O3/c21-12-5-6-16-15(9-12)11(10-19-16)7-8-20-17(22)13-3-1-2-4-14(13)18(20)23/h1-6,9-10,19,21H,7-8H2 |
InChI Key |
QXPSOWPOHSZKEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=C3C=C(C=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=C3C=C(C=C4)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

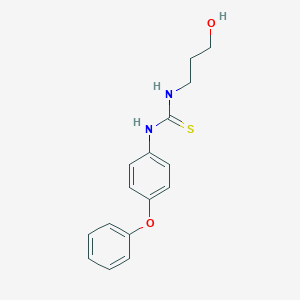
![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)
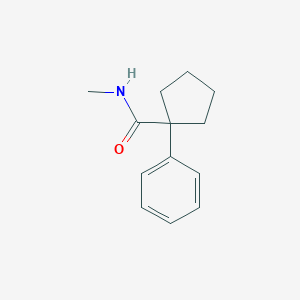
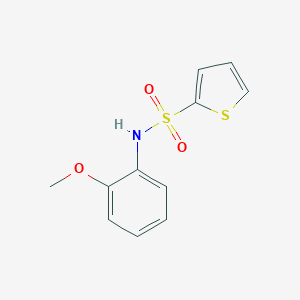
![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)
![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)
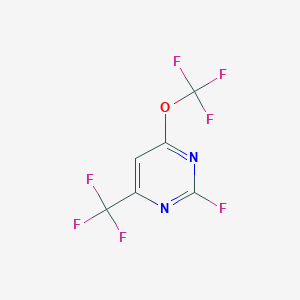
![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)
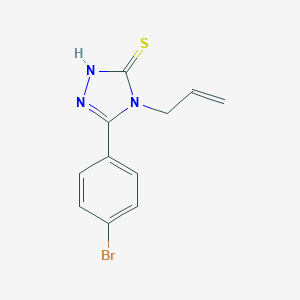
![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)
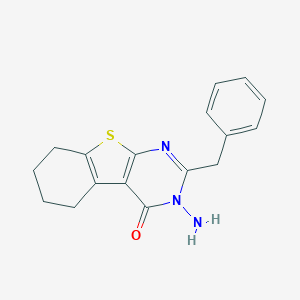
![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)
![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)